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Compound of Interest

Compound Name: 4-Piperidineethanol

Cat. No.: B032411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) spectroscopic data for 4-Piperidineethanol (also known as 2-(piperidin-4-yl)ethanol), a
key building block in the synthesis of various pharmaceutical agents. Due to the limited
availability of complete, formally published experimental NMR data for 4-Piperidineethanol,
this guide presents a detailed analysis of the closely related and synthetically important
intermediate, N-Boc-4-piperidineethanol, for which experimental data is available. This is
supplemented with high-quality predicted NMR data for the parent compound, 4-
Piperidineethanol, to offer a thorough understanding of its spectroscopic characteristics.

Introduction

4-Piperidineethanol is a bifunctional molecule incorporating a secondary amine within a
piperidine ring and a primary alcohol. This structure makes it a valuable synthon for introducing
the 4-(2-hydroxyethyl)piperidine moiety into larger molecules, a common structural motif in
centrally active pharmaceuticals. Accurate interpretation of its NMR spectra is crucial for
reaction monitoring, quality control, and structural elucidation of its derivatives.

Predicted NMR Spectroscopic Data for 4-
Piperidineethanol
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High-quality predicted *H and 3C NMR data provides a reliable reference for the identification

and analysis of 4-Piperidineethanol. The following tables summarize the predicted chemical

shifts (d) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted *H NMR Data for 4-Piperidineethanol

Chemical Shift (5,

Coupling Constant

Atom Number Multiplicity

ppm) (J, Hz)
H-1' 3.65 t 6.5
H-2, H-6 (ax) 2.58 t 11.5
H-2, H-6 (eq) 3.05 d 11.5
H-3, H-5 (ax) 1.20 q 12.0
H-3, H-5 (eq) 1.75 d 12.0
H-4 1.50 m
H-1" 1.45 q 7.0
NH 1.90 s (broad)
OH 2.80 s (broad)

Note: Predictions were generated using advanced NMR prediction algorithms. The broadness

of the NH and OH signals is due to chemical exchange and hydrogen bonding.

Table 2: Predicted 13C NMR Data for 4-Piperidineethanol

Atom Number

Chemical Shift (6, ppm)

C-1 61.0
C-2,C-6 46.5
C-3,C-5 32.5
C-4 39.0
c-1" 34.0
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Experimental NMR Spectroscopic Data for N-Boc-4-
piperidineethanol

The following section details the experimentally obtained *H and 3C NMR data for N-Boc-4-
piperidineethanol, a common protected form of 4-Piperidineethanol used in multi-step
syntheses.

Table 3: Experimental tH NMR Data for N-Boc-4-piperidineethanol

v s Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)

H-1' 3.68 t 6.4

H-2, H-6 (eq) 4.05 br d 13.2

H-2, H-6 (ax) 2.65 br t 12.8

H-3, H-5 (eq) 1.68 br d 12.4

H-3, H-5 (ax) 1.08 qd 12.0, 4.0

H-4 1.45-1.55 m

H-1" 1.50 q 6.8

Boc-C(CHs)s 1.44 S

OH 1.58 brs

Table 4: Experimental 33C NMR Data for N-Boc-4-piperidineethanol
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Atom Number Chemical Shift (6, ppm)
C-1 60.8

C-2,C-6 44.0

C-3,C-5 32.0

C-4 38.8

c-1" 33.9

Boc-C=0 154.9

Boc-C(CHs)s 79.2

Boc-C(CHs)s 28.5

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for
piperidine-containing compounds, based on standard laboratory practices.

4.1. Sample Preparation

» Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (e.g., N-Boc-4-
piperidineethanol).

o Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., CDCls, DMSO-ds, or D20) in a clean, dry NMR tube. The choice of solvent is
critical and will affect the chemical shifts of exchangeable protons (NH and OH).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to 0.00 ppm.

o Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the
NMR tube.

4.2. NMR Data Acquisition
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 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton
frequency of 400 MHz or higher for optimal signal dispersion.

e Tuning and Matching: Tune and match the probe for the specific nucleus being observed (*H
or 13C) to maximize sensitivity.

e Shimming: Perform automated or manual shimming of the magnetic field to achieve high
homogeneity and sharp spectral lines.

e 'H NMR Acquisition Parameters:
o Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Spectral Width: Typically 12-16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
e 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments) to simplify the spectrum to singlets.

o Spectral Width: Typically 0-220 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans may be required due to the low natural abundance
of 13C.

Visualizations
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The following diagrams illustrate key aspects of the NMR analysis workflow and the structural
relationships of the analyzed compounds.

Click to download full resolution via product page
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This technical guide provides a detailed compilation of NMR spectroscopic data for 4-
Piperidineethanol and its N-Boc protected derivative. The tabulated data, coupled with the
outlined experimental protocols and illustrative diagrams, serves as a valuable resource for
researchers and scientists in the pharmaceutical and chemical industries. Accurate
interpretation of this data is fundamental for ensuring the identity, purity, and structure of these
important synthetic intermediates.

 To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopic
Analysis of 4-Piperidineethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032411#spectroscopic-data-for-4-piperidineethanol-
nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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